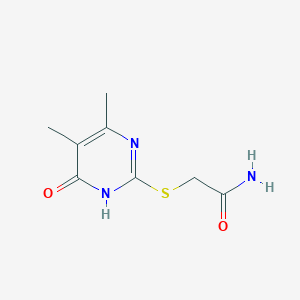

2-((5,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-2-yl)thio)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to this compound, particularly focusing on the (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives, has been achieved through interactions involving thiourea and acetylacetone, followed by alkylation processes. Techniques such as 1H and 13C Nuclear magnetic resonance (NMR) spectroscopy, Liquid chromatography–mass spectrometry (LS/MS), and elemental analysis have been pivotal in establishing the structure of synthesized compounds (Severina et al., 2020).

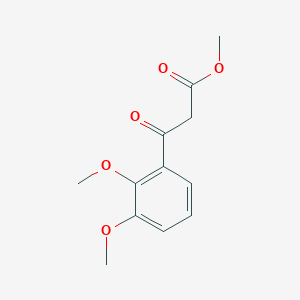

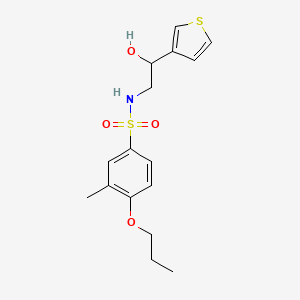

Molecular Structure Analysis

Crystal structure analysis reveals that compounds within this family exhibit a folded conformation about the methylene C atom of the thioacetamide bridge. This folding is stabilized by intramolecular N—H⋯N hydrogen bonds, demonstrating a significant interaction within the molecular architecture (Subasri et al., 2016).

Chemical Reactions and Properties

The compound's chemical reactivity has been explored through various transformations, leading to diverse heterocyclic structures. For instance, reactions with dimethylamine and formaldehyde have yielded isomeric Mannich bases, showcasing the compound's versatility in undergoing chemical transformations (Benghiat & Crooks, 1983).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallinity, are closely linked to their molecular structure, with crystallographic studies providing insight into their conformational preferences and stability under various conditions (Subasri et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity patterns, pKa values, and interaction with biological targets, have been determined through comprehensive studies. For instance, the acidity constants of acetamide derivatives were determined via UV spectroscopic studies, indicating the compounds' protonation sequences and highlighting the importance of the nitrogen atoms in the imidazole and benzothiazole rings for their chemical behavior (Duran & Canbaz, 2013).

Wissenschaftliche Forschungsanwendungen

- Diese Eigenschaften machen es vielversprechend für fortschrittliche Lithiumbatterien (LMBs) aufgrund stabiler Grenzflächen und Unterdrückung des Wachstums von Lithi dendriten während des Lithiumplattierens/Ablöseprozesses .

- UPyMA-basierte Systeme zeigen in Kombination mit DESs Potenzial für sichere, langlebige Lithiumbatterien .

- Die Methylierung am N3-Atom fördert eine anomale Cyclisierung, die zu [1,2,4]triazolo[1,5-a]pyrimidin-Derivaten führt .

Polymerelektrolyte für Lithiumbatterien

Selbstheilende Polymerelektrolyte

Strukturmodifikation und Cyclisierung

Dihydropyrimidinon-Synthese

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as imidazole-containing compounds, have been found to interact with a broad range of targets, including enzymes, receptors, and ion channels .

Mode of Action

It’s known that structural modifications of similar compounds can lead to different biological activities . For instance, methylation at the N3 atom in some (pyrimidin-2-yl)hydrazones derived from ethyl acetoacetate promotes anomalous cyclization to give [1,2,4]triazolo[1,5-a]pyrimidine derivatives .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways .

Result of Action

Compounds with similar structures have been found to exhibit a wide range of biological activities .

Biochemische Analyse

Biochemical Properties

It is known that similar compounds have shown antimicrobial properties

Molecular Mechanism

Similar compounds have been found to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), a mechanism of action that could potentially apply to 2-((5,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-2-yl)thio)acetamide .

Eigenschaften

IUPAC Name |

2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S/c1-4-5(2)10-8(11-7(4)13)14-3-6(9)12/h3H2,1-2H3,(H2,9,12)(H,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWXIIKXTYALJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)SCC(=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2485330.png)

![(E)-3-(2-methoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2485331.png)

![5-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide](/img/structure/B2485332.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2485349.png)

![5-benzyl-3-(3-hydroxy-4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2485350.png)